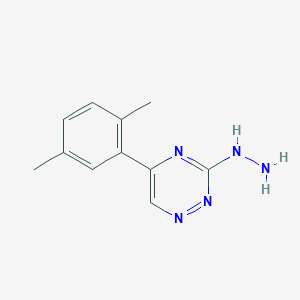

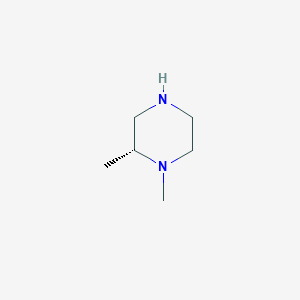

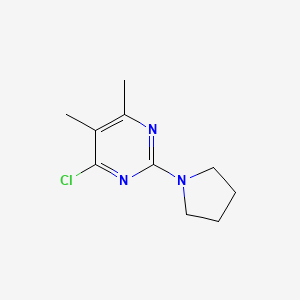

![molecular formula C11H13N3O2 B1450199 1-[4-(3-叠氮丙氧基)-苯基]-乙酮 CAS No. 1627113-76-1](/img/structure/B1450199.png)

1-[4-(3-叠氮丙氧基)-苯基]-乙酮

描述

1-[4-(3-Azidopropoxy)-phenyl]-ethanone, also known as 4-(3-azidopropoxy)benzaldehyde, is an organic compound belonging to the class of aldehydes. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. In

科学研究应用

Click Chemistry Applications

1-[4-(3-Azidopropoxy)-phenyl]-ethanone: is a valuable compound in click chemistry, where it can be used as a linker molecule. The azide group present in this compound participates in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. This reaction is highly selective, efficient, and yields stable triazole linkages . Such properties make it ideal for bioconjugation in the development of new biomaterials, drug delivery systems, and surface modifications.

Proteomics and Affinity Chromatography

In proteomics, 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can be utilized as a cleavable cross-linker. The azide functionality allows for the attachment to other biomolecules, and subsequent cleavage under reductive conditions to yield primary amines . This is particularly useful in affinity chromatography, where the reversible binding of proteins is necessary for purification and analysis.

Material Science Research

The introduction of azide groups into materials can significantly alter their properties. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone could be investigated for its potential use in the development of novel polymers, gels, or liquid crystals. The azide functionality may influence self-assembly properties, responsiveness to stimuli, and interaction with other materials.

Bioorthogonal Labeling

Bioorthogonal chemistry is a rapidly growing field where 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can play a crucial role. The azide group does not naturally occur in biological systems, making it an excellent tag for bioorthogonal labeling. It can be used to label biomolecules like proteins or DNA without interfering with their natural functions.

Synthesis of Azobenzene Derivatives

Azobenzene derivatives have numerous applications, from molecular switches to data storage. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can serve as a precursor in the synthesis of these compounds. The azide group can be reduced to an amine and then diazotized to form azobenzene linkages .

Development of Fluorinated Materials

The compound’s structure allows for the potential development of fluorinated materials. The presence of a fluorine atom can enhance stability, alter hydrophobicity, and influence electronic properties. This makes 1-[4-(3-Azidopropoxy)-phenyl]-ethanone a candidate for research in creating materials with specific desired properties.

属性

IUPAC Name |

1-[4-(3-azidopropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKIRBNEWDFCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)

![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)